Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is a chemical compound belonging to the class of piperidine derivatives. This compound features a piperidine ring substituted with a phenyl group and a carboxylate ester functional group. It is of interest in medicinal chemistry due to its potential applications in drug development and synthesis.
The compound can be synthesized through various methods, primarily involving cyclization reactions of appropriate precursors. The synthesis often requires controlled conditions to ensure the formation of the desired product with high yield and purity.
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is classified as an organic compound, specifically an ester and a ketone due to the presence of both carboxylate and carbonyl functionalities. It is also categorized within the broader family of piperidine derivatives, which are known for their diverse pharmacological activities.
The synthesis of ethyl 6-oxo-3-phenylpiperidine-3-carboxylate typically involves a multi-step process, including:
The synthesis may involve catalysts such as palladium on carbon for certain reactions, and conditions such as temperature control and solvent choice (e.g., dichloromethane or ethanol) are crucial for successful outcomes .
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate has a distinct molecular structure characterized by:
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts or bases to facilitate reactivity .
The mechanism of action for ethyl 6-oxo-3-phenylpiperidine-3-carboxylate largely depends on its interactions within biological systems. It may act as an inhibitor or modulator in various biochemical pathways due to its structural features that allow it to interact with specific receptors or enzymes.
Research indicates that derivatives of piperidine compounds often exhibit significant biological activities, including analgesic and anti-inflammatory properties, which may be attributed to their ability to interact with neurotransmitter systems .
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate typically appears as a white to off-white solid. Its melting point, solubility in common organic solvents (such as ethanol and dichloromethane), and other physical characteristics are essential for practical applications.
The compound is stable under standard laboratory conditions but may decompose under extreme conditions (e.g., strong acids or bases). Its reactivity profile includes susceptibility to nucleophilic attack due to the electrophilic nature of the carbonyl carbon .
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate finds applications in various fields:
Its versatile structure allows it to be modified further, leading to a wide range of derivatives with potential applications in drug discovery and development .
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS 5632-70-2) represents a structurally unique piperidine derivative characterized by a keto group at the 6-position and both phenyl and ethoxycarbonyl substituents at the 3-position. This compound belongs to the broader class of 6-oxopiperidine-3-carboxylates, which serve as pivotal intermediates in alkaloid synthesis and drug discovery. Its molecular framework combines stereochemical complexity with multiple functional handles for chemical modification, making it a valuable template for generating structurally diverse heterocyclic systems. The presence of both hydrogen bond acceptor (ketone, ester) and donor (N-H) groups within a semi-rigid piperidine scaffold enables specific molecular interactions that are exploitable in pharmacophore design, while the phenyl substituent provides aromatic stacking capabilities essential for biological recognition processes [1] [5].
The synthetic exploration of piperidine carboxylates gained significant momentum during the mid-20th century opioid research era, particularly through Paul Janssen's seminal work on 4-anilidopiperidine analgesics. While Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate itself wasn't among the initial opioid candidates, its structural relatives emerged during systematic investigations into piperidine substitution patterns. Janssen's synthetic approach to fentanyl analogs involved strategic modifications at the 3- and 4-positions of the piperidine core, establishing foundational methodologies later adapted for synthesizing diverse 3,3-disubstituted piperidines [4].
The commercial availability of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (priced at $588/1g) reflects its evolution from academic curiosity to practical synthetic building block [1]. Contemporary suppliers like Shanghai Pingguo Pharmaceutical and Wuxi AppTec now offer the compound in quantities ranging from research-scale (1g) to bulk quantities (kg), indicating its established role in modern synthetic workflows [5]. This commercial accessibility has accelerated its adoption across diverse research applications, from medicinal chemistry to materials science.
The 6-oxo group imposes critical conformational constraints on the piperidine ring through sp²-hybridization at C6, forcing the ring into an enolizable lactam configuration that influences both reactivity and three-dimensional shape. This carbonyl functionality enables:
The 3-phenyl substituent contributes substantial steric bulk that forces the piperidine ring into specific puckered conformations, while the electronically diverse 3-ethoxycarbonyl group provides:
Table 1: Key Physical Properties of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₄H₁₇NO₃ | High-resolution MS |
Molecular Weight | 247.29 g/mol | Calculated |
Melting Point | 94-96°C | Capillary method |
Predicted Boiling Point | 425.5±45.0°C | Computational estimation |
Predicted Density | 1.146±0.06 g/cm³ | Computational estimation |
Predicted pKa | 15.11±0.40 | Computational estimation |
Hydrogen Bond Donor Count | 1 (N-H) | Molecular modeling |
Hydrogen Bond Acceptor Count | 3 (carbonyl O, ester O) | Molecular modeling |
Source: [5]
The stereochemical arrangement at C3 creates a quaternary center with restricted rotation, enabling diastereoselective reactions when chiral auxiliaries or catalysts are employed. While the racemic form (5632-70-2) is most commonly available, the biological relevance of analogous chiral piperidines (e.g., (2R,3R)-1-Ethyl-6-oxo-2-phenyl-piperidine-3-carboxylic acid, CAS 1071536-01-0) highlights the potential significance of enantiopure versions of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate [3].
Table 2: Impact of Substituents on Piperidine Scaffold Properties
Substituent Position | Functional Group | Conformational Effect | Electronic Effect | Biological Relevance |
---|---|---|---|---|
3-position | Phenyl | Steric crowding | π-Stacking capability | Target binding enhancement |
3-position | Ethoxycarbonyl | Minimal | Electron-withdrawing, polar | Solubility modulation |
6-position | Oxo (keto) | Ring flattening | Hydrogen-bond acceptor | Biomolecular recognition |
1-position | Variable (N-H here) | Variable | Basic center (if secondary amine) | Cationic interaction potential |
Source: Derived from [4]
This compound serves as a strategic intermediate in synthesizing structurally complex nitrogen-containing therapeutics. Its tetrahydropyridone moiety mimics endogenous alkaloid precursors while the ester group enables ring closure reactions to generate fused polyheterocyclic systems. Specific applications include:
The structural plasticity of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is evidenced in its conversion to diverse heterocyclic systems including:
Table 3: Synthetic Applications in Medicinal Chemistry
Transformation | Target Scaffold | Medicinally Relevant Analogs |
---|---|---|
Ester hydrolysis/decarboxylation | 3-Phenylpiperidin-6-one | GABA aminotransferase inhibitors |
N-Alkylation/reductive amination | 1-Substituted-3-arylpiperidines | σ Receptor ligands |
Keto group conversion to enol ether | Vinylogous amide systems | Kinase inhibitor cores |
Intramolecular aldol condensation | Fused bicyclic lactams | HDAC inhibitors |
Oxime formation/Beckmann rearrangement | Caprolactam derivatives | Neurotransmitter analogs |
The compound's versatility extends to fragment-based drug discovery, where its moderate size (MW 247.29) and favorable property profile (cLogP ~1.2, TPSA 57.6 Ų) position it as an ideal "three-dimensional fragment" for screening libraries. Its synthetic tractability enables rapid elaboration into lead-like compounds while maintaining structural complexity metrics that enhance target selectivity [1] [5].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: